5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate
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Overview
Description
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate is a compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.674 g/mol . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and reagents such as triphosgene and sodium acetate . The process may involve multiple steps, including the formation of intermediate compounds like ethyl benzoate and benzohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives .
Scientific Research Applications
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
5-phenyl-1,2,4-oxadiazol-3-yl N-(2-chloroethyl)carbamate is unique due to its specific structure, which combines the oxadiazole ring with a phenyl group and a chloroethyl carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10ClN3O3 |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl) N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C11H10ClN3O3/c12-6-7-13-11(16)17-10-14-9(18-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
InChI Key |
QSSFTMAZGZFMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)OC(=O)NCCCl |
Origin of Product |
United States |
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